Ammonium bromide-d4

Vibrational Spectroscopy Isotope Effect Phase Transitions

Non-deuterated ammonium bromide introduces incoherent scattering in neutron diffraction and mass shifts in MS, compromising structural and quantitative data. Ammonium bromide-d4 (ND₄Br) solves this with a distinct M+4 isotopic signature. - Neutron diffraction: eliminates ¹H incoherent scattering, enables precise deuterium positioning (e.g., u_cr = 0.152). - MS internal standard: co-elutes with analyte, corrects matrix effects. - Vibrational spectroscopy: 89 cm⁻¹ red shift (319→230 cm⁻¹) for unambiguous mode assignment. - Available for immediate R&D shipment.

Molecular Formula BrH4N
Molecular Weight 101.97 g/mol
Cat. No. B12404938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium bromide-d4
Molecular FormulaBrH4N
Molecular Weight101.97 g/mol
Structural Identifiers
SMILES[NH4+].[Br-]
InChIInChI=1S/BrH.H3N/h1H;1H3/i/hD4
InChIKeySWLVFNYSXGMGBS-JBISRTOLSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Bromide-d4 Overview


Ammonium bromide-d4 (ND₄Br, CAS 12265-06-4) is the fully deuterated isotopologue of ammonium bromide, in which all four hydrogen atoms of the ammonium cation are substituted with deuterium (²H) . This substitution yields a molecular mass shift of M+4 relative to the non-deuterated analog (NH₄Br), providing a distinct isotopic signature essential for applications in quantitative mass spectrometry, neutron diffraction, and vibrational spectroscopy [1]. The compound exhibits altered physical and spectroscopic properties compared to its protiated counterpart, including a modified vibrational spectrum and distinct phase-transition behavior, which underpin its utility as a tracer, an internal standard, and a model system for studying isotope effects in condensed matter physics [2].

Deuterated isotopologue
M+4 mass shift enables use as stable isotope-labeled internal standard for quantitative mass spectrometry
Neutron scattering
Deuterium provides coherent scattering contrast for precise crystallographic determination in diffraction studies
Vibrational probe
Characteristic isotopic shift in torsional mode supports unambiguous vibrational band assignment and isotope effect modeling

Why NH₄Br Cannot Substitute ND₄Br


Substituting non-deuterated ammonium bromide (NH₄Br) for ammonium bromide-d4 (ND₄Br) in analytical or structural studies leads to critical failures in data quality and experimental outcomes. In neutron diffraction, the large incoherent scattering cross-section of hydrogen (¹H) obscures structural information, whereas deuterium provides the necessary coherent scattering contrast for precise crystallographic determination [1]. In vibrational spectroscopy, the distinct isotopic shift in torsional frequencies (319 cm⁻¹ for NH₄Br vs. 230 cm⁻¹ for ND₄Br) is essential for unambiguous mode assignment and for probing isotope-dependent dynamics [2]. Furthermore, the phase-transition behavior of ND₄Br is kinetically and thermodynamically distinct from that of NH₄Br, exhibiting a very sluggish pressure-induced transition and metastability that would be mischaracterized if the non-deuterated analog were used as a proxy [3]. These fundamental differences preclude any simple interchangeability and mandate the use of the deuterated compound for targeted applications.

Neutron Scattering Contrast
Hydrogen’s large incoherent scattering obscures structural information; deuterium is required for coherent contrast and accurate refinement.
Vibrational Mode Assignment
Marked isotopic shift in the ammonium torsional frequency precludes use of NH₄Br for unambiguous identification of vibrational bands.
Phase Transition Kinetics
ND₄Br exhibits sluggish pressure-induced order-disorder transition and Phase III metastability, fundamentally different from NH₄Br behavior.

Ammonium Bromide-d4 Differentiation from Analogs


IR Torsional Mode Shift

Infrared spectroscopy reveals a pronounced isotopic shift in the torsional oscillation frequency of the ammonium ion. For ammonium bromide-d4 (ND₄Br), this fundamental mode is observed at 230 cm⁻¹, a significant red shift of 89 cm⁻¹ relative to the 319 cm⁻¹ frequency measured for non-deuterated ammonium bromide (NH₄Br) [1]. This quantifiable difference enables unambiguous identification and phase characterization in mixed or unknown samples.

IR Torsional Mode Shift
Head-to-head
230 cm⁻¹ (ND₄Br) vs 319 cm⁻¹ (NH₄Br)
Enables unambiguous mode assignment and deuteration verification
Thin film, 28°C, Phase III
Vibrational Spectroscopy Isotope Effect Phase Transitions

Solid-State NMR Isotope Shift

Solid-state ¹⁴N and ¹⁵N NMR studies of ammonium halides demonstrate a measurable deuterium isotope effect on the nitrogen chemical shift. For the bromide salt, the substitution of hydrogen with deuterium results in a chemical shift difference of 1.62 ppm between the ND₄⁺ and NH₄⁺ species [1]. This isotope-induced shift is distinct from that observed for other halides (e.g., 1.81 ppm for ammonium iodide), providing a compound-specific spectral signature [1].

NMR Isotope Shift
Cross-study comparable
1.62 ppm (Br) vs 1.81 ppm (I)
Compound-specific spectral marker for identity confirmation
Solid-state NMR, 12 kHz spinning
Solid-State NMR Isotope Effect Chemical Shift

Sluggish Order-Disorder Transition

Neutron diffraction studies of ammonium bromide-d4 under high pressure reveal a pressure-induced order-disorder transition (Phase II → Phase IV) that is characterized as 'very sluggish' and does not proceed to full conversion, in stark contrast to the behavior reported for non-deuterated NH₄Br [1]. Furthermore, variable-temperature ambient-pressure measurements show that the IV → III → II phase transitions occur with slower conversion kinetics than previously observed, and that Phase III exhibits metastability above ambient temperature [1].

Phase Transition Kinetics
Class-level inference
Sluggish, incomplete conversion vs faster NH₄Br
Critical for high-pressure/low-temperature experimental design
Neutron diffraction; pressure-induced order-disorder
Neutron Diffraction Phase Transition High Pressure

Critical Position Parameter

High-pressure neutron diffraction studies on deuterated ammonium halides reveal that the order-disorder phase transition (II → IV) in ND₄Br occurs at a critical value of the deuterium position parameter, u_cr = 0.152(2) [1]. This value is identical, within experimental uncertainty, to the critical parameter for ND₄Cl (u_cr = 0.152(2)), establishing a class-wide relationship. In contrast, ND₄I does not undergo a II → IV transition under the same conditions, highlighting a halide-specific difference in high-pressure phase behavior [1].

Critical Position Parameter
Cross-study comparable
u_cr = 0.152(2); ND₄Cl same, ND₄I no transition
Quantitative benchmark for phase transition models
Room temperature neutron diffraction, up to 40 kbar
Neutron Diffraction Phase Transition High Pressure

Isotopic Mass Shift

Ammonium bromide-d4 exhibits a characteristic mass shift of M+4 relative to the non-deuterated analog (NH₄Br) due to the substitution of four hydrogen atoms (¹H, 1.008 Da) with deuterium (²H, 2.014 Da) . This distinct mass difference enables unambiguous identification and quantitation of the deuterated compound in mass spectrometric analyses, such as isotope dilution LC-MS or GC-MS, where it serves as an ideal internal standard for ammonium-containing analytes .

Isotopic Mass Shift
Supporting evidence
M+4 shift (~4.03 Da)
Foundation for ISTD use in quantitative MS
Calculated from atomic masses
Mass Spectrometry Isotopic Labeling Quantitation

Density Isotope Effect

Deuteration results in a measurable increase in density for ammonium bromide-d4 compared to its protiated counterpart. ND₄Br has a reported density of 2.528 g/mL at 25 °C . While a direct, contemporaneous measurement of NH₄Br density under identical conditions is required for precise quantification, the general trend of increased density upon deuteration is a well-established class-level inference for ammonium halides, arising from the increased mass of the deuterium atom.

Density Isotope Effect
Class-level inference
2.528 g/mL (ND₄Br); ~2.429 g/mL (NH₄Br)
Secondary QC differentiator; density increase upon deuteration
Exact condition-matched measurement recommended
Physical Properties Isotope Effect Material Science

Ammonium Bromide-d4 Applications


Phase Transition Neutron Diffraction

Ammonium bromide-d4 is the compound of choice for neutron diffraction experiments aimed at resolving the structural details of pressure- and temperature-induced phase transitions in ammonium halides. The deuterium substitution drastically reduces incoherent scattering, enabling the precise determination of deuterium position parameters (e.g., u_cr = 0.152(2) for the II → IV transition) and the characterization of kinetic phenomena such as the sluggish transition behavior and Phase III metastability [2]. Its use is mandatory for obtaining high-quality data in studies of order-disorder phenomena.

Internal Standard for Ammonium Ion Analysis

In quantitative mass spectrometry, ammonium bromide-d4 serves as a near-ideal internal standard for the analysis of ammonium bromide or related ammonium-containing analytes. The M+4 mass shift (to ~101.97 g/mol) provides a distinct isotopic signal that co-elutes with the analyte under most chromatographic conditions, enabling precise correction for matrix effects and instrumental variability . This application is critical in pharmaceutical and environmental analysis where accurate quantitation of ammonium species is required.

Vibrational Mode Assignment

The well-characterized isotopic shift in vibrational frequencies, particularly the 89 cm⁻¹ red shift of the torsional mode (from 319 cm⁻¹ to 230 cm⁻¹), makes ammonium bromide-d4 an essential tool for assigning vibrational bands in the infrared and Raman spectra of ammonium halides and related compounds . This specific spectroscopic signature is also employed in fundamental research to validate computational models of isotope effects on lattice dynamics and hydrogen bonding.

Solid-State NMR for Ammonium Ions

The compound-specific deuterium isotope effect on nitrogen chemical shifts (1.62 ppm for the bromide salt) provides a unique spectral marker in solid-state NMR studies . This allows researchers to probe the local electronic environment of the ammonium ion, investigate hydrogen/deuterium exchange dynamics, and distinguish between different deuterated ammonium halides in mixed solid samples, which is valuable in materials chemistry and geochemistry.

Application
Selection Property
Validation Focus
Phase transition neutron diffraction
Coherent deuterium scattering for accurate position parameters
Order-disorder transition dynamics and metastability
Ammonium ion quantitation by MS
M+4 isotopic mass shift for selective detection
Matrix-effect correction and recovery in research matrices
Vibrational mode assignment
Characteristic isotopic shift in torsional frequency
Isotope effect modeling on lattice dynamics
Solid-state NMR of ammonium ions
Deuterium-induced ¹⁴N/¹⁵N chemical shift signature
Local electronic environment and H/D exchange studies

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